Butantrone

Tumorigenicity SENCAR mouse model Carcinogenesis

Butantrone (CAS 75464-11-8) is the 10-butyryl dithranol analog that retains antipsoriatic efficacy while eliminating dithranol's tumor-promoting activity (16% vs 85% papilloma incidence) and clastogenicity. Delivers 12-fold greater LOX-1 inhibition (IC₅₀ 0.090 mM vs 1.1 mM) with irreversible binding and significantly reduced skin staining (p<0.05). The cleanest genotoxic baseline in the 10-acyl anthrone series—essential for long-term topical studies without oncogenic confounders. Preferred probe for enzymology, formulation development, and genetic toxicology SAR.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 75464-11-8
Cat. No. B1197938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButantrone
CAS75464-11-8
Synonyms10-butyryl dithranol
butantrone
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
InChIInChI=1S/C18H16O4/c1-2-5-12(19)15-10-6-3-8-13(20)16(10)18(22)17-11(15)7-4-9-14(17)21/h3-4,6-9,15,20-21H,2,5H2,1H3
InChIKeyAHZXFRRDQXXPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butantrone (CAS 75464-11-8): A 10-Butyryl Dithranol Analog with Differentiated Safety Profile for Antipsoriatic Research


Butantrone (CAS 75464-11-8, molecular formula C₁₈H₁₆O₄, molecular weight 296.32 Da) is the 10-butyryl derivative of the antipsoriatic drug dithranol (anthralin), classified as a synthetic hydroxyanthrone [1]. First disclosed in patents assigned to Centre International de Recherches Dermatologiques (C.I.R.D.) and subsequently published under the INN nomenclature, butantrone was specifically designed to retain the antipsoriatic efficacy of dithranol while mitigating its two principal clinical liabilities: excessive skin irritation and persistent brownish staining of skin and clothing [2]. Structurally, the substitution of the C-10 hydrogen of dithranol with an n-butyryl acyl chain (–CO(CH₂)₂CH₃) fundamentally alters the compound's redox behaviour, enzyme inhibition profile, and toxicological fingerprint relative to both the parent compound and other 10-acyl analogs (10-acetyl, 10-propionyl, 10-isobutyryl, 10-valeryl dithranol) [3].

Why Dithranol and Other 10-Acyl Analogs Cannot Substitute for Butantrone in Targeted Research and Formulation Development


Despite sharing the 1,8-dihydroxy-9(10H)-anthracenone core, butantrone's 10-n-butyryl substituent produces a pharmacological and toxicological profile that is not interchangeable with dithranol or its shorter- and branched-chain 10-acyl analogs. While dithranol and 10-propionyl dithranol exhibit potent tumor-promoting activity in murine skin [1], butantrone at equimolar or even 8.6-fold higher molar concentrations is essentially non-tumorigenic [2]. Conversely, butantrone inhibits soybean lipoxygenase-1 approximately 12-fold more potently than dithranol (IC₅₀ 0.090 mM vs. 1.1 mM) [3]. In human lymphocytes, butantrone uniquely lacks clastogenic activity—a property that distinguishes it from dithranol, 10-acetyl dithranol, and 10-propionyl dithranol [4]. These divergences arise from the distinct electronic and steric contributions of the n-butyryl chain, which modulates radical generation kinetics, DNA interaction, and protein binding. Consequently, substituting butantrone with any other anthrone in a research protocol—whether for mechanistic enzymology, toxicological screening, or formulation development—will yield non-equivalent results that cannot be normalized by simple molar adjustment.

Butantrone (CAS 75464-11-8): Quantitative Head-to-Head Evidence Differentiating It from Dithranol and 10-Acyl Analogs


Tumorigenicity in SENCAR Mice: Butantrone Shows 5.3-Fold Lower Papilloma Incidence Than Dithranol Despite 8.6-Fold Higher Molar Concentration

In a two-stage skin carcinogenesis assay using 650 SENCAR mice initiated with 20 μg DMBA, dithranol at its maximum tolerated concentration of 3.5 mM produced papillomas in 85% of animals after 21 weeks of thrice-weekly application. Butantrone at 30 mM—an 8.6-fold higher molar concentration permitted by its lower irritancy—yielded only 16% papilloma incidence. 10-Isobutyryl dithranol (30 mM) gave 36% and 10-valeryl dithranol (30 mM) gave 50% [1]. Without DMBA initiation, dithranol (3.5 mM) produced 6% and 2% papilloma incidence at 21 and 36 weeks respectively, whereas butantrone (30 mM) produced only 2% and 2% [1]. A separate study in female NMRI mice confirmed that butantrone (3.5 mM) produced only a single papilloma versus 26.7% and 56.7% incidence for dithranol (3.5 mM) without and with DMBA initiation, respectively, and versus 36.6% and 56.7% for 10-propionyl dithranol [2].

Tumorigenicity SENCAR mouse model Carcinogenesis Two-stage skin carcinogenesis

Soybean Lipoxygenase-1 Inhibition: Butantrone is 12.2-Fold More Potent Than Dithranol with Irreversible Binding Kinetics

In a direct enzymatic comparison, butantrone inhibited soybean lipoxygenase-1 (LOX-1) with an IC₅₀ of 0.090 mM, whereas the parent compound dithranol exhibited an IC₅₀ of 1.1 mM—a 12.2-fold difference in potency [1]. Critically, the inhibition by butantrone was characterized as irreversible, and the intact butantrone molecule—rather than its hydrolysis product—was identified as the primary effector. The 10-butyryl moiety was shown to act as a site-specific probe, directing the inhibitor to the proximity of the lipid substrate/product binding site [1]. This enzymatic differentiation is mechanistically significant because dithranol's antipsoriatic action has been partially attributed to its effects on the arachidonic acid–lipoxygenase pathway, yet butantrone achieves near-equivalent clinical antipsoriatic efficacy through a biochemically distinct route [2].

Lipoxygenase inhibition IC50 Enzyme kinetics Irreversible inhibition

Skin Irritation Across Three Animal Models: Butantrone is Significantly Less Irritant Than Dithranol, 10-Acetyl Dithranol, and 10-Propionyl Dithranol

A systematic comparative study evaluated the skin irritant properties of a single application of dithranol and its 10-acyl analogues (10-acetyl, 10-propionyl, and 10-butyryl dithranol) in acetone or white petrolatum across three animal models: mouse ear (maximal irritation at ~24 h), guinea pig back (~48 h), and Göttingen miniature swine back (~1 week, serving as the best model of human skin). In all three species, butantrone was significantly less irritant than dithranol, 10-acetyl dithranol, or 10-propionyl dithranol. 10-Acetyl dithranol was identified as the most irritant compound [1]. In a 6-month dermal irritation test in Göttingen miniature swine, butantrone and dithranol were almost equally irritating when assessed by mean primary irritation scores, but the butantrone concentrations applied were higher—in paraffin wax sticks in white petrolatum, butantrone gave rise to much less initial irritation than dithranol, though the irritation profiles equalized after 2–3 weeks [2]. This differential irritancy profile directly enables the use of higher butantrone concentrations in short-contact therapy protocols [3].

Dermal irritation Animal models Anthrone tolerability Contact dermatitis

Clinical Skin Staining: Butantrone Causes Statistically Significantly Milder Staining Than Dithranol in Right-Left Comparison Psoriasis Trial

In a randomized, right-left comparison trial involving 30 outpatients with symmetrical plaque psoriasis, equimolar concentrations of butantrone (4% stick) and dithranol (3% stick, Ditrastick) were applied. Staining of the skin was significantly (p < 0.05) milder on the butantrone-treated side after 2 to 10 weeks of treatment [1]. Staining of clothes was also less on the butantrone side for up to three months, although it became comparable to dithranol thereafter [1]. Antipsoriatic activity was almost equal between the two compounds at equimolar concentrations. In a separate short-contact therapy study (n=30, right-left comparison), erythema and staining were consistently weaker on the butantrone-treated side across escalating concentrations (0.66%, 1.3%, 2.7%, 3.9% butantrone vs. 0.1%, 0.5%, 1%, 2% dithranol), with good short-contact tolerability supporting initiation at higher butantrone concentrations [2].

Skin staining Clinical trial Psoriasis Patient tolerability

Genotoxicity Profile: Butantrone Lacks Clastogenic Activity in Human Lymphocytes Unlike Dithranol, 10-Acetyl Dithranol, and 10-Propionyl Dithranol

In a comprehensive toxicological comparison, dithranol, 10-acetyl dithranol, and 10-propionyl dithranol each produced significant increases in chromosome and chromatid gaps in metaphase analysis of in vitro treated human lymphocytes (though without inducing significant breaks or a clear dose-response relationship). Butantrone alone did not cause any significant increases in gaps or breaks [1]. In bacterial mutagenicity testing across five Salmonella typhimurium strains, all four compounds were mutagenic only in strain TA1537, but butantrone exhibited the lowest mutagenic activity on TA1537 and was least toxic to test bacteria [1]. In the mouse micronucleus test, neither dithranol nor butantrone increased micronucleated polychromatic or normochromatic erythrocytes, confirming lack of in vivo clastogenic activity at maximum tolerated doses for both [1]. The oral LD₅₀ values in NMRI mice were 1542 mg/kg for dithranol, while all three 10-acyl analogs (10-acetyl, 10-propionyl, and 10-butyryl) were more acutely toxic, though butantrone's genotoxic profile remained the most favorable [1].

Genotoxicity Mutagenicity Chromosomal aberrations Human lymphocytes Ames test

High-Value Research and Industrial Application Scenarios for Butantrone (CAS 75464-11-8) Based on Differential Evidence


Chronic Dermal Toxicology and Carcinogenicity Screening with Reduced Tumorigenic Background

In long-term dermal toxicity protocols exceeding 3 weeks, dithranol's intrinsic tumor-promoting activity (85% papilloma incidence in DMBA-initiated SENCAR mice) introduces a confounding oncogenic signal that complicates hazard identification [1]. Butantrone, with only 16% papilloma incidence at an 8.6-fold higher molar concentration (30 mM) [1] and confirmed non-tumorigenicity in NMRI mouse dorsal skin even at 3.5 mM [2], provides a substantially cleaner background for chronic irritation, hyperplasia, and photocarcinogenicity studies. This makes butantrone the preferred anthrone probe for protocols where the research question requires long-term topical compound exposure without the complication of treatment-emergent neoplasia.

Lipoxygenase Pathway Mechanistic Studies Requiring Potent, Irreversible Enzyme Inhibition

For enzymologists investigating the lipoxygenase pathway in inflammation or psoriasis, butantrone offers a 12.2-fold potency advantage over dithranol (IC₅₀ 0.090 mM vs. 1.1 mM) with the added mechanistic distinction of irreversible inhibition [1]. The 10-butyryl moiety serves as a site-specific probe directing the inhibitor to the lipid substrate/product binding site [1]. This combination of higher potency, irreversible binding, and structural addressability makes butantrone a superior tool compound over dithranol for LOX-1 active-site mapping, inhibitor SAR campaigns, and biochemical assays where sustained target engagement is experimentally desirable.

Topical Formulation Development Targeting Minimized Staining and Enhanced Patient Acceptability

Skin and fabric staining represents the single greatest barrier to patient adherence in dithranol-based psoriasis therapy. Butantrone's statistically significant reduction in skin staining (p < 0.05 at weeks 2–10) versus equimolar dithranol [1], combined with its near-equivalent antipsoriatic efficacy, positions it as the rational anthrone core for stain-minimized topical formulations. Formulation scientists developing creams, ointments, sticks, or gels for clinical or experimental dermatology can leverage butantrone's reduced chromophore deposition without sacrificing therapeutic potency, and the compound's short-contact tolerability profile enables higher starting concentrations in accelerated protocols [2].

Genetic Toxicology Screening and Anthrone SAR Optimization with a Clastogenicity-Negative Baseline

In genetic toxicology laboratories performing chromosomal aberration assays or Ames screening of anthrone derivatives, butantrone is uniquely negative for clastogenic activity in human lymphocytes—a property not shared by dithranol, 10-acetyl dithranol, or 10-propionyl dithranol [1]. It also exhibits the lowest bacterial mutagenicity on strain TA1537 among the four anthrones tested [1]. These characteristics establish butantrone as the cleanest genotoxic baseline in the 10-acyl anthrone series, enabling SAR studies that seek to decouple antipsoriatic efficacy from genotoxic liability. Procurement of butantrone for such programs ensures that structure-activity relationships are mapped from a non-clastogenic starting point, rather than from a compound already burdened with positive genotoxicity signals.

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